2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL
Overview
Description
2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C8H6F5NO and a molecular weight of 227.13 g/mol . This compound is characterized by the presence of a pyridine ring and a pentafluoropropanol moiety, making it a unique structure in the realm of fluorinated organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol typically involves the following steps :
Starting Material: The synthesis begins with 1-propene and hydrogen fluoride.
Fluorination: 1-propene reacts with hydrogen fluoride to form 1-fluoro-1-propene.
Further Fluorination and Hydration: 1-fluoro-1-propene is further reacted with hydrogen fluoride in the presence of sodium hydroxide to undergo hydration, resulting in the formation of 2,2,3,3,3-pentafluoro-1-propanol.
Pyridine Ring Introduction:
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or other reduced derivatives.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors . The pyridine ring can participate in π-π interactions and hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,3-Pentafluoro-1-(pyridin-3-yl)propan-1-ol: Similar structure but with the pyridine ring attached at a different position.
2,2,3,3,3-Pentafluoro-1-propanol: Lacks the pyridine ring, making it less complex.
2,2,3,3,3-Pentafluoro-1-(pyridin-4-yl)propan-1-ol: Another positional isomer with the pyridine ring at the 4-position.
Uniqueness
2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol is unique due to the specific positioning of the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers .
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-pyridin-2-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-7(10,8(11,12)13)6(15)5-3-1-2-4-14-5/h1-4,6,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCIJUHXCQINBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(C(F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375100, DTXSID101232045 | |
Record name | 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(1,1,2,2,2-Pentafluoroethyl)-2-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101232045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886496-21-5, 17556-46-6 | |
Record name | α-(1,1,2,2,2-Pentafluoroethyl)-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886496-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(1,1,2,2,2-Pentafluoroethyl)-2-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101232045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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